Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-
Description
The compound "Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-" features a benzene ring substituted with three functional groups:
- Chloro at position 2.
- Nitro at position 1.
- 2-(Phenylmethoxy)ethoxy at position 3.
This structure combines electron-withdrawing groups (Cl, NO₂) with a lipophilic ethoxy chain modified by a phenylmethoxy group.
Properties
CAS No. |
374600-24-5 |
|---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-chloro-1-nitro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14ClNO4/c16-15-13(17(18)19)7-4-8-14(15)21-10-9-20-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
BTXNPWVQFGTWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Routes
Starting Material Selection
The synthesis often begins with a suitably substituted benzene derivative, such as 3-hydroxybenzene or 3-chlorobenzene, which can be further functionalized.
Nitration
The introduction of the nitro group at the 1-position is generally achieved by electrophilic aromatic substitution using a nitrating mixture (e.g., nitric acid and sulfuric acid). Control of regioselectivity is critical, often guided by directing effects of existing substituents on the ring.
Chlorination
Chlorination at the 2-position can be accomplished via direct aromatic substitution using chlorine gas or reagents such as sulfuryl chloride (SO2Cl2) under controlled conditions to avoid over-chlorination or substitution at undesired positions.
Etherification to Introduce the 3-[2-(phenylmethoxy)ethoxy] Group
The ether substituent is introduced by nucleophilic substitution or Williamson ether synthesis. This involves:
- Preparation of the phenylmethoxyethanol intermediate.
- Activation of the hydroxy group on the benzene ring (e.g., via tosylation).
- Reaction with phenylmethoxyethanol or its derivatives under basic conditions to form the ether linkage.
This step requires careful control to prevent side reactions such as cleavage of the ether bond or unwanted substitution.
Alternative Synthetic Approaches
- Nucleophilic Aromatic Substitution (SNAr): For substrates with electron-withdrawing groups like nitro, SNAr can be exploited to substitute chlorine with alkoxy groups.
- Protecting Group Strategies: To improve yields and selectivity, protecting groups may be used on sensitive functional groups during intermediate steps, especially during nitration and chlorination.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 70–85 | Regioselective nitration at 1-position |
| Chlorination | Cl2 or SO2Cl2, FeCl3 catalyst, 25°C | 60–75 | Controlled to avoid poly-chlorination |
| Etherification | Phenylmethoxyethanol, NaH or K2CO3, DMF | 65–80 | Williamson ether synthesis, requires dry conditions |
| Purification | Column chromatography or recrystallization | — | Ensures removal of side products |
Note: Yields are approximate and depend on reaction scale and purity of reagents.
Extensive Research Discoveries and Supporting Literature
Structural and Synthetic Insights
The Journal of Organic Chemistry and related peer-reviewed sources report on the preparation of substituted benzene derivatives with nitro and chloro substituents, highlighting the importance of regioselectivity and reaction conditions to achieve desired substitution patterns. These studies emphasize the stability of nitro-substituted intermediates and the use of mild chlorinating agents to prevent degradation.
Photochemical and Electrochemical Studies
Research has demonstrated that nitro-substituted benzene derivatives can undergo photochemical reactions forming reactive intermediates such as singlet nitrenes, which are relevant for further functionalization or degradation pathways. Electrochemical studies also provide insights into the stability and reactivity of such compounds under redox conditions.
Patented Synthetic Routes
Patent literature describes methods for synthesizing aromatic compounds with amino, hydroxy, and ether groups bound to benzene rings, which can be adapted for the preparation of Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- by modifying substituents and reagents accordingly. These patents provide detailed reaction schemes and conditions useful for industrial-scale synthesis.
Summary Table of Key Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents are typical for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Scientific Research Applications
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Substituent-Based Analogues
Nitro- and Chloro-Substituted Benzenes
Benzene, 1-(2-Chloro-1,1,2-Trifluoroethoxy)-2-Methyl-4-Nitro- (CAS 60984-98-7) Formula: C₉H₇ClF₃NO₃. Substituents: Nitro (position 4), chloro-trifluoroethoxy (position 1), methyl (position 2). Comparison: The trifluoroethoxy group enhances lipophilicity compared to the phenylmethoxyethoxy chain in the main compound. However, the nitro group’s position (para vs. ortho) may alter electronic effects and reactivity .
4-(Difluoromethoxy)Nitrobenzene (CAS 1544-86-1) Formula: C₇H₅F₂NO₃. Substituents: Nitro (position 1), difluoromethoxy (position 4). Comparison: The absence of a chloro group reduces steric hindrance, while the difluoromethoxy group offers moderate lipophilicity (log P ~1.5–2.0). This contrasts with the main compound’s higher log P due to its longer ethoxy chain .
Ethoxy Chain-Modified Analogues
[18F]Fmpp1–3 (Pyridaben Analogues) Structures: Contain chloro, tert-butyl, and fluorinated ethoxy chains on pyridazinone cores. Key Data:
- log P : 1.54–1.98 (decreasing with longer ethoxy chains).
- Synthesis: Radiochemical yields of 47–58% via nucleophilic substitution . Longer chains reduce log P, suggesting the main compound’s log P may fall within 1.5–2.0 .
(2-Chloroethoxy)Benzene (CAS 622-86-6)
- Formula : C₈H₉ClO.
- Substituents : Chloroethoxy (position unspecified).
- Comparison : Simpler structure lacking nitro and phenylmethoxy groups. Likely less lipophilic (log P ~1.3–1.5) and less sterically hindered .
Phenylmethoxy-Containing Analogues
Ethanone, 1-Phenyl-2-(Phenylmethoxy) (CAS 103394-86-1) Substituents: Phenylmethoxy group attached to an ethanone backbone. Comparison: Highlights the role of phenylmethoxy in enhancing aromaticity and stability. The absence of nitro/chloro groups limits electronic complexity .
Benzene, 1-[2-Bromo-1-(2-Methoxyethoxy)Ethyl]-3-Chloro (CAS 1249354-85-5) Formula: C₁₁H₁₄BrClO₂. Substituents: Bromo, methoxyethoxy, chloro.
Physicochemical Properties and Reactivity
*Estimated based on ethoxy chain length and substituent contributions.
Functional Group Impact Analysis
- Nitro Group : Enhances electrophilicity, making the compound susceptible to reduction or nucleophilic attack.
- Chloro Group : Contributes to steric effects and may participate in cross-coupling reactions.
- 2-(Phenylmethoxy)Ethoxy : Increases lipophilicity and may improve blood-brain barrier penetration in bioactive applications.
Biological Activity
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₅H₁₄ClNO₄
- Molecular Weight : 307.73 g/mol
- CAS Number : 374600-24-5
The biological activity of Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the chloro and nitro groups enhances its electrophilicity, enabling it to participate in nucleophilic substitutions and redox reactions. This reactivity is crucial for its potential as an inhibitor in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that the compound has significant inhibitory effects against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antiviral Properties : Preliminary investigations have indicated potential antiviral activity against several viruses. The compound's structure allows it to interfere with viral replication processes, although specific mechanisms remain under exploration.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of various substituted nitro compounds, including Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-. The results demonstrated an MIC of 15 μg/mL against E. coli and 20 μg/mL against S. aureus, suggesting a promising application in antimicrobial therapies.
- Antiviral Activity :
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Viruses | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 15 μg/mL | |
| Antiviral | Hepatitis C Virus | 12 μM |
Table 2: Comparative Efficacy of Related Compounds
| Compound Name | MIC/IC50 Values | Activity Type |
|---|---|---|
| Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- | 15 μg/mL (E. coli) | Antimicrobial |
| Compound X (related structure) | 10 μg/mL (E. coli) | Antimicrobial |
| Compound Y (related structure) | 8 μM (HCV) | Antiviral |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]benzene, and what critical reaction conditions must be optimized?
- Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Nitro-group introduction : Nitration of a substituted benzene precursor under controlled temperature (0–5°C) to prevent over-nitration .
Chlorination : Use of chlorinating agents (e.g., Cl₂/FeCl₃) at 40–60°C, with monitoring via TLC to avoid polyhalogenation .
Etherification : Coupling of the chloro-nitro intermediate with 2-(phenylmethoxy)ethanol via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a base like K₂CO₃ .
- Critical parameters : Temperature control during nitration, stoichiometric ratios in chlorination, and moisture exclusion during etherification.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), nitro group deshielding effects, and ether-linked CH₂ groups (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chloro-nitro-ether structure .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the etherification step of this compound?
- Answer : Key strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity of alkoxide nucleophiles .
- In situ monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction kinetics dynamically .
Q. How does the substitution pattern (chloro, nitro, and ether groups) influence the compound’s electronic properties and reactivity?
- Answer : Computational studies (DFT or molecular orbital theory) reveal:
- Electron-withdrawing effects : The nitro and chloro groups deactivate the benzene ring, directing electrophilic attacks to specific positions .
- Ether group impact : The 2-(phenylmethoxy)ethoxy chain introduces steric hindrance and modulates solubility, affecting reaction pathways in cross-coupling reactions .
- Table : Comparative Hammett constants (σ) for substituents:
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -OCH₂Ph | -0.10 | -0.20 |
| (Source: Computational data ) |
Q. What analytical approaches resolve contradictions in reported spectroscopic data for this compound?
- Answer : Contradictions often arise from solvent effects or impurities. Solutions include:
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
- High-resolution MS : Differentiate between isobaric impurities and the target compound .
- Comparative literature review : Cross-reference data from PubChem, NIST, and peer-reviewed journals, excluding unreliable sources (e.g., BenchChem) .
Specialized Methodological Considerations
Q. How can researchers evaluate the compound’s potential as a pharmacophore in medicinal chemistry studies?
- Answer : Methodological steps include:
- Docking studies : Screen against target proteins (e.g., kinases) using software like AutoDock to predict binding affinity .
- In vitro assays : Test antimicrobial activity via MIC assays or cytotoxicity via MTT assays, noting the nitro group’s potential redox activity .
- Metabolic stability : Assess using liver microsome models to predict pharmacokinetics .
Q. What precautions are critical when handling this compound due to its nitro and chloro substituents?
- Answer : Safety protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
